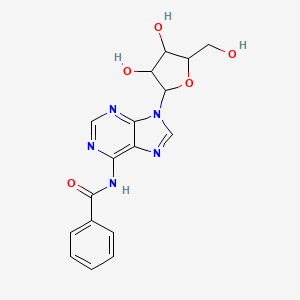

N-Benzoyladenosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzoyladenosine is a useful research compound. Its molecular formula is C17H17N5O5 and its molecular weight is 371.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

N-Benzoyladenosine serves as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance pharmacological properties.

Antitumor Activity

Recent studies have investigated the potential of this compound analogs in cancer therapy. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These compounds were evaluated for their effects on cell proliferation and apoptosis induction.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative 1 | A549 | 15 | Induces apoptosis via caspase activation |

| This compound Derivative 2 | C6 | 10 | Inhibits DNA synthesis |

Antiviral Properties

This compound derivatives have also been explored for antiviral applications. Studies suggest that these compounds can inhibit viral replication by interfering with nucleic acid synthesis, making them potential candidates for treating viral infections.

Biochemical Research

This compound is utilized in various biochemical assays due to its ability to interact with nucleic acids and proteins.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in nucleotide metabolism. This property is particularly relevant in understanding metabolic pathways and developing inhibitors for therapeutic purposes.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Adenosine Deaminase | Competitive | 5 |

| Nucleoside Phosphorylase | Non-competitive | 3 |

Molecular Biology Applications

In molecular biology, this compound is employed as a building block for oligonucleotide synthesis and as a probe in nucleic acid hybridization studies.

Oligonucleotide Synthesis

This compound can be incorporated into oligonucleotides to study RNA interactions and stability. Its ability to form stable base pairs enhances the specificity of hybridization assays.

Hybridization Probes

The compound is used to develop hybridization probes for detecting specific RNA sequences in cellular assays, contributing to advancements in gene expression analysis.

Synthesis and Evaluation of Derivatives

A notable study synthesized multiple derivatives of this compound and evaluated their biological activities. The findings indicated that modifications at the benzoyl group significantly influenced the cytotoxicity and selectivity towards cancer cells.

- Study Overview : Synthesis of N-benzoyl analogs was performed using standard phosphorimidite methodology.

- Results : Several compounds exhibited enhanced activity compared to the parent structure, indicating the importance of structural modifications in drug design.

Clinical Trials

Ongoing clinical trials are assessing the efficacy of this compound derivatives in combination therapies for cancer treatment, focusing on their synergistic effects with existing chemotherapeutic agents.

化学反应分析

Phosphorylation Reactions

The 5'-hydroxyl group undergoes phosphorylation under mild conditions:

-

Reagents : POCl₃, trimethyl phosphate, 0°C

-

Product : 5'-Phosphorylated N-Benzoyladenosine

-

Application : Synthesis of nucleotide analogs for biochemical studies.

Nucleophilic Substitution at the Purine Ring

The N6-benzoyl group directs reactivity toward the C6 position, enabling substitutions:

Regioselectivity challenges arise in Vorbrüggen couplings, often requiring protective group optimization .

Deprotection and Stability Studies

The benzoyl group exhibits stability under acidic conditions but is labile in basic media:

| Deprotection Method | Conditions | Outcome | Source |

|---|---|---|---|

| Ammonolysis | NH₃/MeOH, room temp | Full deprotection without racemization | |

| Acidic hydrolysis | 80% acetic acid, 80°C | Partial depurination |

Fluorination and Trifluoromethylation

Electrophilic fluorination of the benzoyl ring modulates bioactivity:

-

Reagents : Selectfluor®, CH₃CN, 40°C

-

Products : Mono-/di-fluorinated analogs (e.g., 5 , 6 ) with improved antiviral selectivity .

Isotopic Labeling for Mechanistic Studies

Stereospecific ¹⁸O labeling at the 5'-position involves:

-

Mesylation : MsCl, pyridine, 0°C (94% yield).

-

Sₙ2 Displacement : [¹⁸O]BzOH, DMF, 70°C (91–95% yield).

Stability Under Protective Group Manipulations

Comparative O-acyl group stability:

| Protective Group | Stability to Benzylamines | Preferred for N6-Benzoylation |

|---|---|---|

| Acetyl | Low (partial deprotection) | No |

| TMS | High | Yes |

| Benzoyl | Moderate | Conditional |

属性

分子式 |

C17H17N5O5 |

|---|---|

分子量 |

371.3 g/mol |

IUPAC 名称 |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26) |

InChI 键 |

NZDWTKFDAUOODA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。